molecular formula C21H29N B6335806 2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole CAS No. 1422518-53-3

2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole

Cat. No.: B6335806
CAS No.: 1422518-53-3
M. Wt: 295.5 g/mol
InChI Key: BMYVGWAWLHWONP-UHFFFAOYSA-N
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Description

2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole is a complex organic compound characterized by a large, multi-ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole typically involves multi-step organic reactions One common method starts with the cyclization of a suitable precursor, such as a long-chain diene, under high-pressure conditions to form the cyclododecane ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Saturated cyclododecane derivatives.

    Substitution: Various alkylated derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with unique mechanical properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor proteins, modulating their activity. The compound’s large, flexible structure allows it to fit into various binding pockets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclododecane: A simpler analog without the benzyl group.

    Benzylcyclohexane: A smaller ring structure with similar benzyl substitution.

    Decahydroquinoline: Another multi-ring structure with different nitrogen positioning.

Uniqueness

2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole is unique due to its large, multi-ring structure combined with a benzyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N/c1-2-4-6-11-15-21-19(14-10-5-3-1)17-20(22-21)16-18-12-8-7-9-13-18/h7-9,12-13,17,22H,1-6,10-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYVGWAWLHWONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC2=C(CCCC1)C=C(N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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